4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid
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Overview
Description
4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C13H17BFNO3 and a molecular weight of 265.0883832 . This compound is characterized by the presence of a fluorine atom, a piperidinylcarbonyl group, and a boronic acid moiety attached to a benzene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
The synthesis of 4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves the following steps:
Formation of the Piperidinylcarbonyl Intermediate: The piperidinylcarbonyl group is introduced to the benzene ring through a nucleophilic substitution reaction.
Introduction of the Fluorine Atom: The fluorine atom is added via electrophilic aromatic substitution.
Boronic Acid Formation:
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents that facilitate the desired transformations.
Chemical Reactions Analysis
4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.
Scientific Research Applications
4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The piperidinylcarbonyl group and fluorine atom can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the fluorine and piperidinylcarbonyl groups, making it less versatile in certain reactions.
4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the piperidinylcarbonyl group, affecting its reactivity and applications.
3-(2-Methyl-1-piperidinylcarbonyl)benzeneboronic Acid: Lacks the fluorine atom, which can influence its chemical properties and reactivity.
The presence of both the fluorine atom and the piperidinylcarbonyl group in this compound makes it unique and valuable for specific synthetic applications.
Properties
Molecular Formula |
C13H17BFNO3 |
---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
[4-fluoro-3-(2-methylpiperidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BFNO3/c1-9-4-2-3-7-16(9)13(17)11-8-10(14(18)19)5-6-12(11)15/h5-6,8-9,18-19H,2-4,7H2,1H3 |
InChI Key |
OAIXSFCCIQOGKW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCCCC2C)(O)O |
Origin of Product |
United States |
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